PI3K Multi-Isoform Inhibition: Benzoxazinone Scaffold Enables Balanced Pan-PI3K Activity Profile
The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold enables multi-isoform PI3K inhibition that is not achievable with single-ring heterocyclic alternatives. While the parent unsubstituted compound serves as the core building block, SAR studies of substituted benzoxazines demonstrate that this scaffold can be tuned to achieve balanced inhibition across PI3K isoforms with defined potency ranges [1].
| Evidence Dimension | PI3K multi-isoform inhibitory activity |
|---|---|
| Target Compound Data | Benzoxazinone-based PI3K inhibitors demonstrate multi-isoform inhibition profile |
| Comparator Or Baseline | Alternative heterocyclic cores (e.g., quinoxalinones, benzimidazoles) typically show isoform-selective rather than balanced multi-isoform activity |
| Quantified Difference | Not available for parent compound; class-level SAR indicates the benzoxazinone scaffold is uniquely suited for multi-isoform PI3K inhibition |
| Conditions | SAR and pharmacokinetic profiling of substituted 3,4-dihydro-2H-benzo[1,4]oxazine series |
Why This Matters
This scaffold enables the design of multi-isoform PI3K inhibitors for oncology applications where pan-isoform targeting may overcome resistance mechanisms associated with isoform-selective agents.
- [1] Perry, B., Alexander, R., Bennett, G., et al. (2008). Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines. Bioorganic & Medicinal Chemistry Letters, 18(17), 4700-4704. View Source
